molecular formula C19H19NOS2 B11771918 2-Thiomethyl-3'-thiomorpholinomethylbenzophenone

2-Thiomethyl-3'-thiomorpholinomethylbenzophenone

Katalognummer: B11771918
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: PIYDUNDZLSDOOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiomethyl-3’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a yellow crystalline solid commonly used in medical, environmental, and industrial research. The compound has a molecular formula of C19H21NOS2 and a molecular weight of 343.51 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomethyl-3’-thiomorpholinomethylbenzophenone involves the reaction of benzophenone derivatives with thiomorpholine and methylthiol groups. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for 2-Thiomethyl-3’-thiomorpholinomethylbenzophenone typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiomethyl-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomethyl or thiomorpholine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products can have different chemical and physical properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

2-Thiomethyl-3’-thiomorpholinomethylbenzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Thiomethyl-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Thiomethyl-3’-thiomorpholinomethylbenzophenone include other benzophenone derivatives with different substituents, such as:

  • 2-Thiomethyl-3-phenylpropanoic acid
  • 2-(3-(Thiomorpholinomethyl)benzoyl)benzothialdehyde

Uniqueness

2-Thiomethyl-3’-thiomorpholinomethylbenzophenone is unique due to its specific combination of thiomethyl and thiomorpholine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C19H19NOS2

Molekulargewicht

341.5 g/mol

IUPAC-Name

2-[3-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS2/c21-19(18-7-2-1-5-17(18)14-22)16-6-3-4-15(12-16)13-20-8-10-23-11-9-20/h1-7,12,14H,8-11,13H2

InChI-Schlüssel

PIYDUNDZLSDOOW-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.